molecular formula C11H13N3O B2963040 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine CAS No. 519019-53-5

2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine

Cat. No.: B2963040
CAS No.: 519019-53-5
M. Wt: 203.245
InChI Key: WWXLYTYBWPHCQF-UHFFFAOYSA-N
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Description

2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.245. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxolan-2-yl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h3-4,6,10H,1-2,5,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXLYTYBWPHCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Palladium Catalyzed C N Cross Coupling:a More Direct Approach to Forming the C N Bond at the 5 Position Involves the Buchwald Hartwig Amination Reaction.wikipedia.orgnwnu.edu.cnthis Method is a Powerful Tool for Late Stage Functionalization, Where a Pre Formed 5 Halo 2 Oxolan 2 Yl 1h 1,3 Benzodiazole E.g., 5 Bromo or 5 Chloro Derivative is Coupled with an Ammonia Equivalent.acs.orgthis Reaction Requires a Palladium Catalyst, a Suitable Phosphine Ligand, and a Base. the Choice of Ligand is Critical for the Reaction S Success and Can Influence Reaction Rates and Yields.nih.gov

Integrated Synthetic Pathways for 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine

The synthesis of the target molecule can be approached through several integrated pathways, each with distinct strategic advantages.

Multi-Step Linear Synthetic Sequences

A logical and commonly employed approach is a linear synthesis starting from a commercially available, pre-functionalized benzene (B151609) derivative. This strategy involves a sequential series of reactions to build the final molecule.

A plausible linear sequence for synthesizing this compound is as follows:

Step 1: Condensation: 4-Nitro-1,2-phenylenediamine is reacted with tetrahydro-2-furoic acid. google.comnih.gov The reaction is typically heated in the presence of a dehydrating agent or a strong acid catalyst (like polyphosphoric acid or under Phillips conditions with HCl) to facilitate the cyclization and formation of the benzimidazole ring. researchgate.net This step yields the intermediate, 5-nitro-2-(oxolan-2-yl)-1H-1,3-benzodiazole.

Step 2: Reduction: The nitro group of the intermediate is reduced to an amine. Catalytic hydrogenation using H₂ over a palladium-on-carbon catalyst is a highly efficient method for this transformation, affording the final product, this compound. nih.gov

Convergent Synthesis Approaches

For the target compound, a convergent strategy could involve:

Fragment A Synthesis: Preparation of 5-bromo-2-(oxolan-2-yl)-1H-1,3-benzodiazole. This can be achieved by the condensation of 4-bromo-1,2-phenylenediamine with tetrahydro-2-furoic acid.

Fragment B: An ammonia (B1221849) surrogate or a protected amine.

Coupling: A final palladium-catalyzed Buchwald-Hartwig amination reaction to couple Fragment A with Fragment B, forming the desired 5-amino product. nih.gov This strategy allows for flexibility, as different amines could be introduced in the final step to create analogues.

One-Pot Reaction Strategies and Catalytic Methodologies

One-pot syntheses are highly desirable as they reduce waste, save time, and minimize purification steps by performing multiple reaction steps in a single vessel. researchgate.net For the synthesis of this compound, a one-pot reductive cyclization could be envisioned.

Such a strategy might involve reacting 1,2-dinitro-4-aminobenzene (or a protected version) or 2,4-dinitroaniline (B165453) with tetrahydrofuran-2-carbaldehyde (B1329454) in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). researchgate.net The reaction would proceed through the selective reduction of the ortho-nitro group, followed by in-situ condensation with the aldehyde and subsequent cyclization to form the benzimidazole ring. A final reduction step, potentially in the same pot, would convert the remaining nitro group at the 5-position to the target amine. Catalytic methodologies, often employing transition metals, can enhance the efficiency and selectivity of these transformations, particularly in the cyclization and C-N bond-forming steps. nih.govmdpi.com

Principles of Sustainable Synthesis and Green Chemistry in Compound Preparation

The application of green chemistry principles to the synthesis of benzimidazole derivatives is a significant area of focus, aiming to reduce the environmental impact of chemical processes. arkat-usa.org These principles are pertinent to the proposed synthesis of this compound, encouraging the use of environmentally benign solvents, energy-efficient methods, and recyclable catalysts. researchgate.netgoogle.com

Traditional methods for benzimidazole synthesis often involve harsh reaction conditions, such as high temperatures and the use of strong acids, which can lead to the formation of byproducts and waste. nih.gov Green chemistry offers alternatives that are not only more environmentally friendly but can also be more efficient and cost-effective. researchgate.net

Key Green Chemistry Approaches in Benzimidazole Synthesis:

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.gov This method is highly applicable to the condensation reactions involved in forming the benzimidazole ring. nih.gov

Green Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Green alternatives such as water, ethanol, polyethylene (B3416737) glycol (PEG), and ionic liquids (ILs) are increasingly being explored for benzimidazole synthesis. semanticscholar.orgresearchgate.net Water, in particular, is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. researchgate.net

Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In benzimidazole synthesis, a variety of catalysts have been employed to facilitate the reaction under milder conditions. These include Lewis acids, solid-supported catalysts, and biocatalysts. arkat-usa.orgsemanticscholar.org The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost.

A plausible green synthetic route to this compound would involve the condensation of a suitable 1,2,4-triaminobenzene derivative with tetrahydrofuran-2-carboxylic acid or its derivatives under microwave irradiation in a green solvent like water or ethanol, potentially with a recyclable acid catalyst.

Illustrative Data on Green Synthesis of Benzimidazole Derivatives:

CatalystSolventEnergy SourceReaction TimeYield (%)
Boric AcidWaterRoom Temp15-45 min85-95
ZeoliteAcetonitrile (B52724)Reflux1-2 h80-92
Er(OTf)₃NoneMicrowave5 min91-99
Ammonium ChlorideEthanolReflux3-4 h72-90

This table presents data for the synthesis of various benzimidazole derivatives to illustrate the effectiveness of green chemistry principles. Specific data for the target compound is not available.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine is expected to exhibit distinct signals corresponding to the protons of the benzimidazole (B57391) ring, the oxolane (tetrahydrofuran) ring, the amine group, and the imino group of the benzimidazole.

The protons on the benzimidazole ring would likely appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The substitution pattern on the benzene (B151609) ring would lead to a specific splitting pattern. For instance, the proton at position 4 would likely be a doublet, the proton at position 6 a doublet of doublets, and the proton at position 7 a doublet.

The protons of the oxolane ring would be found in the upfield region. The proton at the C2 position, being adjacent to both an oxygen and the benzimidazole ring, would be the most deshielded of the oxolane protons, likely appearing as a triplet around δ 5.0-5.5 ppm. The other methylene (B1212753) protons of the oxolane ring would resonate at approximately δ 1.8-2.2 ppm and δ 3.8-4.2 ppm.

The amine (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appearing in the range of δ 3.5-5.0 ppm. Similarly, the imino (-NH) proton of the benzimidazole ring would also present as a broad singlet, likely at a more downfield position, potentially above δ 10.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Benzimidazole H-4 6.5 - 6.7 d
Benzimidazole H-6 6.8 - 7.0 dd
Benzimidazole H-7 7.2 - 7.4 d
Oxolane H-2 5.0 - 5.5 t
Oxolane H-3, H-4 1.8 - 2.2 m
Oxolane H-5 3.8 - 4.2 m
Amine (-NH₂) 3.5 - 5.0 br s

d: doublet, dd: doublet of doublets, t: triplet, m: multiplet, br s: broad singlet

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the benzimidazole ring are expected to resonate in the aromatic region (δ 100-155 ppm). The C2 carbon of the benzimidazole ring, attached to two nitrogen atoms and the oxolane ring, would be significantly downfield. The carbons of the oxolane ring would appear in the upfield region, with the C2 carbon being the most deshielded due to its attachment to oxygen and the benzimidazole system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Benzimidazole C-2 150 - 155
Benzimidazole C-4 100 - 105
Benzimidazole C-5 140 - 145
Benzimidazole C-6 115 - 120
Benzimidazole C-7 110 - 115
Benzimidazole C-3a 135 - 140
Benzimidazole C-7a 145 - 150
Oxolane C-2 75 - 80
Oxolane C-3 25 - 30
Oxolane C-4 28 - 33

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for assigning the protons within the benzimidazole and oxolane rings by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in confirming the connection between the oxolane ring and the benzimidazole ring, for example, by observing a correlation between the oxolane H-2 proton and the benzimidazole C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the stereochemistry and conformation of the molecule, for instance, by showing correlations between protons on the oxolane ring and the benzimidazole ring that are close in space.

Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of This compound . This allows for the calculation of the elemental composition, which serves as a definitive confirmation of the molecular formula, C₁₁H₁₃N₃O. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally determined value to confirm the identity of the compound with high accuracy.

Table 3: Calculated Mass Data for this compound

Species Molecular Formula Calculated Exact Mass
[M] C₁₁H₁₃N₃O 203.1059
[M+H]⁺ C₁₁H₁₄N₃O⁺ 204.1137

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its fragmentation to produce a spectrum of product ions. This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation pathways.

For This compound , the fragmentation would likely be initiated by cleavage of the bond between the benzimidazole and oxolane rings. Common fragmentation pathways for benzimidazole derivatives include the loss of HCN. The oxolane ring could undergo fragmentation through the loss of small neutral molecules like C₂H₄ or CH₂O. A plausible fragmentation pathway would involve the initial loss of the oxolane moiety to give a prominent ion corresponding to the 2-aminobenzimidazole (B67599) cation, which would then undergo further characteristic fragmentation.

Table 4: List of Compound Names

Compound Name

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and providing a unique "fingerprint" for the compound. For this compound, the spectra would be characterized by vibrations corresponding to the benzimidazole, oxolane, and amine moieties.

The IR and Raman spectra would exhibit characteristic bands for the N-H, C-H, C=N, C=C, and C-O functional groups. The N-H stretching vibrations of the benzimidazole ring and the primary amine group are expected to appear in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the oxolane ring would appear in the 3000-2800 cm⁻¹ range.

The C=N and C=C stretching vibrations of the benzimidazole ring would produce strong bands in the 1650-1450 cm⁻¹ region. The C-N stretching vibrations would be found in the 1350-1250 cm⁻¹ range. The oxolane ring would be identified by the characteristic C-O-C asymmetric and symmetric stretching vibrations, typically observed around 1150-1050 cm⁻¹. The out-of-plane bending vibrations of the aromatic C-H bonds would give rise to bands in the 900-650 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene ring.

Table 1: Predicted Vibrational Modes for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (amine & imine) Stretching 3400-3200
C-H (aromatic) Stretching 3100-3000
C-H (aliphatic) Stretching 3000-2800
C=N (imidazole) Stretching 1650-1550
C=C (aromatic) Stretching 1600-1450
N-H (amine) Bending 1650-1580
C-H (aliphatic) Bending 1470-1370
C-N Stretching 1350-1250
C-O-C (ether) Asymmetric Stretching 1150-1085
C-O-C (ether) Symmetric Stretching 1070-1020

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, the following subsections describe the parameters that would be determined from such an analysis.

Table 2: Illustrative Crystal Data and Structure Refinement Parameters

Parameter Example Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.15
b (Å) 8.98
c (Å) 22.14
α (°) 90
β (°) 99.90
γ (°) 90
Volume (ų) 1987.4

The benzimidazole ring system is expected to be largely planar. The oxolane (tetrahydrofuran) ring typically adopts a non-planar, puckered conformation, most commonly an envelope or twist form, to minimize steric strain. The relative orientation of the oxolane ring with respect to the benzimidazole core would be a key conformational feature.

The presence of hydrogen bond donors (N-H groups of the benzimidazole and the amine) and acceptors (nitrogen atoms of the benzimidazole and the oxygen atom of the oxolane) suggests that the crystal structure would be stabilized by an extensive network of intermolecular hydrogen bonds. These interactions would likely involve N-H···N and N-H···O hydrogen bonds, potentially forming dimers, chains, or more complex three-dimensional networks that dictate the crystal packing.

Table 3: Compound Names Mentioned

Compound Name

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine, such studies would provide valuable insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule. A DFT study of this compound would begin with geometry optimization to find the most stable conformation of the molecule. From this optimized structure, a variety of electronic properties could be calculated, such as the dipole moment, molecular electrostatic potential (MEP), and atomic charges. The MEP, for instance, would identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. A smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, various reactivity descriptors could be derived, including electronegativity, chemical hardness, and softness. These descriptors would help in predicting the compound's behavior in chemical reactions.

Tautomeric Preferences and Energy Minima of the Benzodiazole Amine Moiety

The benzimidazole (B57391) ring system can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. For this compound, it would be important to investigate the relative stabilities of its possible tautomers. Computational calculations of the energy minima for each tautomer would reveal the most predominant form under physiological conditions, which is essential for understanding its interactions with biological targets.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for predicting how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Hypothesized Biological Targets

To perform molecular docking studies, a hypothesized biological target for this compound would first need to be identified, likely based on the known activities of similar benzimidazole derivatives. Docking simulations would then be used to predict the most likely binding pose of the compound within the active site of the target. These simulations would also provide an estimation of the binding affinity, which is a measure of the strength of the interaction. A higher binding affinity suggests a more potent inhibitor or activator.

Characterization of Key Interacting Residues and Binding Site Characteristics

A detailed analysis of the docked complex would reveal the specific interactions between this compound and the amino acid residues of the target protein. These interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these key interacting residues is crucial for understanding the mechanism of action and for designing more potent and selective analogs in the future. The characteristics of the binding site, such as its size, shape, and polarity, would also be analyzed to understand the structural requirements for binding.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior Analysis

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By simulating the physical movements of atoms and molecules, MD provides a detailed view of conformational changes, stability, and interactions with the surrounding environment, such as a solvent or a biological receptor. eurekaselect.comnih.gov

Conformational Stability and Flexibility of the Compound in Solvated Environments

The conformational dynamics of a molecule in solution are critical to its solubility, stability, and ability to interact with biological targets. MD simulations in explicit solvent environments, such as water, can reveal the preferred conformations of this compound. Key metrics derived from these simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions in the molecule over time compared to a reference structure. A stable RMSD value over the course of a simulation suggests that the compound has reached a stable conformational equilibrium. For related benzimidazole derivatives, RMSD trajectories often show initial fluctuations before reaching a stable plateau, indicating the system has equilibrated. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual atoms or groups of atoms around their average positions. This helps in pinpointing the most flexible regions of the molecule. For the target compound, the oxolane ring and the amine group would be expected to show higher RMSF values compared to the more rigid benzimidazole core, indicating their conformational flexibility.

Solvent Effects: Theoretical studies on benzimidazole derivatives have shown that solvent polarity can significantly influence conformational equilibrium and intramolecular proton transfer events. researchgate.net MD simulations can model these environmental effects explicitly, providing insights into how the compound might behave in different biological milieus.

Investigation of Protein-Ligand Complex Dynamics and Binding Site Fluctuations

When a ligand binds to a protein, the resulting complex is not static. MD simulations are crucial for understanding the dynamic nature of these interactions and the stability of the ligand within the binding pocket. researchgate.net For a potential drug candidate like this compound, simulating its complex with a target protein can elucidate:

Binding Stability: By monitoring the RMSD of the ligand with respect to the protein's binding site, researchers can assess the stability of its binding mode. A ligand that remains close to its initial docked pose throughout the simulation is considered a stable binder. nih.gov Studies on benzimidazole derivatives targeting enzymes like DprE1 in Mycobacterium tuberculosis have used MD simulations to confirm the stability of the docked compounds. researchgate.net

Interaction Analysis: Simulations allow for the detailed tracking of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues over time. This dynamic analysis can reveal key residues responsible for anchoring the ligand and identify transient interactions that might be missed by static docking studies.

Binding Site Fluctuations: The protein itself is a dynamic entity. MD simulations can show how the binding pocket adapts and changes shape to accommodate the ligand. This "induced fit" phenomenon is critical for high-affinity binding, and understanding these fluctuations can guide the design of more potent and selective analogues.

Virtual Screening and Chemoinformatics Approaches for the Identification of Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. bohrium.com Chemoinformatics applies computational methods to solve chemical problems, aiding in the design and discovery of novel compounds. These approaches are essential for exploring the chemical space around a lead compound like this compound to find analogues with improved properties. nih.govnih.gov

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown but a set of molecules with known activity is available. The principle is that molecules with similar structures or properties are likely to have similar biological activities.

A notable application of LBVS involved using the benzimidazole scaffold to screen the ZINC15 database for new trypanocidal agents targeting the enzyme triosephosphate isomerase. nih.govnih.govresearchgate.net This approach successfully identified novel inhibitors. The typical workflow for such a study is outlined below.

StepDescription
1. Template Selection A known active molecule, or a common scaffold like benzimidazole, is chosen as the template for the search.
2. Database Preparation A large database of chemical compounds (e.g., ZINC15, PubChem) is prepared for screening.
3. Similarity/Pharmacophore Search The database is screened to find molecules that are structurally similar (2D or 3D similarity) to the template or that match a pharmacophore model derived from known active compounds.
4. Hit Filtering The initial list of hits is filtered based on physicochemical properties (e.g., Lipinski's rule of five) and other criteria to remove undesirable molecules.
5. Experimental Validation The most promising candidates are selected for synthesis and experimental testing to confirm their biological activity.

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) relies on the known 3D structure of the target protein. The most common SBVS method is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to a receptor. nih.gov

This methodology has been successfully used to identify novel benzimidazole-containing inhibitors for various targets, including protein kinases and bromodomains. acs.orgacs.org For instance, a structure-based approach was used to discover novel inhibitors of BRD4, a key target in cancer research. acs.org The general process is summarized in the following table.

StepDescription
1. Target Preparation The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site.
2. Ligand Database Preparation A library of small molecules is prepared for docking. This involves generating 3D conformations for each molecule.
3. Molecular Docking The ligand library is docked into the defined binding site of the target protein using software like AutoDock Vina or PyRx. ymerdigital.com The program calculates a docking score for each ligand, which estimates its binding affinity.
4. Hit Selection & Post-Processing The top-scoring compounds are selected as potential hits. These hits can be further analyzed for their interaction patterns and filtered based on visual inspection and other criteria.
5. Experimental Validation The final candidates are acquired or synthesized for biological assays to determine their actual inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rroij.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net Numerous QSAR studies have been conducted on benzimidazole derivatives to understand the structural requirements for various biological activities. nih.govresearchgate.netcrpsonline.comscirp.org

A typical QSAR study involves generating a variety of molecular descriptors, which can be categorized as physicochemical, steric, electronic, or structural. These descriptors are then used to build a regression model using methods like Multiple Linear Regression (MLR). nih.gov

The table below summarizes findings from several QSAR studies on benzimidazole derivatives, illustrating the key descriptors that were found to govern their biological activity.

Biological ActivityKey Molecular Descriptors IdentifiedStatistical MethodReference
Antifungal (vs. Saccharomyces cerevisiae)Lipophilicity (logP), Dipole Moment (DM), Surface Area Grid (SAG)Multiple Linear Regression (MLR) nih.gov
Antibacterial (vs. Escherichia coli)Lipophilicity (logP)Multiple Linear Regression (MLR) researchgate.net
Aldose Reductase (ALR2) InhibitionHydrophobicity (LogP), Polarity (TPSA), Hydrogen Bond Donors (HBD)Multiple Linear Regression (MLR) crpsonline.com
Anti-tuberculosis (vs. M. tuberculosis)Quantum chemical descriptors (e.g., energy of HOMO/LUMO)Artificial Neural Network (ANN) scirp.org

These studies collectively show that properties like lipophilicity and electronic features are often critical for the biological activity of benzimidazole derivatives. Such insights are invaluable for the rational design of novel analogues of this compound with optimized therapeutic potential.

Development of Predictive Models for Biological Research

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is crucial for forecasting the biological activity of novel compounds based on their molecular structures. For benzimidazole derivatives, which form the core of this compound, several 3D-QSAR models have been successfully developed to understand their interaction with therapeutic targets such as PARP-1. nih.gov

These models correlate the physicochemical properties of the compounds with their inhibitory activities. Two of the most common and effective 3D-QSAR methods used are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov For a series of benzimidazole carboxamide-based PARP-1 inhibitors, both CoMFA and CoMSIA models have demonstrated high predictive power. nih.gov

The statistical significance of these models is evaluated using several parameters. The squared correlation coefficient (r²) indicates the goodness of fit of the model, while the leave-one-out cross-validated coefficient (q²) assesses its predictive ability. A high q² value (typically > 0.5) suggests a robust and predictive model. For the benzimidazole derivatives studied as PARP-1 inhibitors, the models yielded statistically significant results, indicating their reliability in predicting the activity of new compounds. nih.govnih.gov

For instance, a CoMFA model developed for a set of inhibitors showed a q² of 0.743 and an r² of 0.913. nih.gov The corresponding CoMSIA model also demonstrated strong predictive capability with a q² of 0.734 and an r² of 0.869. nih.gov These models, built using a docked conformer-based alignment strategy, help in interpreting structure-activity relationships through contour maps that visualize the impact of steric, electrostatic, and other fields on biological activity. nih.gov Such predictive models are instrumental in the virtual screening and rational design of new, more potent inhibitors. nih.govnih.gov

Table 1: Statistical Validation of 3D-QSAR Models for Benzimidazole-Based PARP-1 Inhibitors

Model TypeAlignment Strategyq² (Predictive Ability)r² (Goodness of Fit)Reference
CoMFASubstructure-based0.7430.913 nih.gov
CoMSIASubstructure-based0.7340.869 nih.gov
CoMFADocked Conformer-based0.7120.899 nih.gov
CoMSIADocked Conformer-based0.7440.889 nih.gov

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.orgresearchgate.net This model serves as a template for designing new molecules with desired therapeutic activities. For compounds related to this compound, pharmacophore modeling, often combined with molecular docking simulations, has been essential in understanding their binding modes with target proteins. nih.gov

A pharmacophore is composed of several key features, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). frontiersin.org The identification of these features helps in understanding the crucial interactions between the ligand and the active site of the target protein. researchgate.net

In the context of benzimidazole derivatives acting as enzyme inhibitors, molecular docking studies reveal the specific binding interactions. For example, in the active site of VEGFR-2 kinase, derivatives of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine have shown a common mode of interaction at the ATP-binding site. nih.gov Similarly, studies on benzimidazole-based PARP inhibitors have elucidated the binding mode between the inhibitors and the PARP-1 enzyme. nih.gov

The key pharmacophoric features derived from the structure of this compound and its analogs typically include:

The benzimidazole ring system, which often engages in aromatic or hydrophobic interactions.

The amine group at the 5-position, which can act as a hydrogen bond donor.

The oxolane (tetrahydrofuran) ring, which can contribute to hydrophobic interactions and proper orientation within the binding pocket.

The nitrogen atoms within the benzimidazole ring, which can serve as hydrogen bond acceptors. nih.gov

These features collectively define the pharmacophore necessary for biological activity. Computational studies have shown that the benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. dovepress.comtandfonline.comacs.orgacs.org The insights gained from pharmacophore and docking studies guide the modification of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov

Table 2: Key Pharmacophoric Features and Interactions of Benzimidazole Derivatives

Structural MoietyPharmacophoric FeaturePotential Interaction TypeReference
Benzimidazole RingAromatic Ring (AR), Hydrophobic (HY)π-π stacking, Hydrophobic interactions nih.govnih.gov
Amine Group (-NH2)Hydrogen Bond Donor (HBD)Hydrogen bonding with protein residues nih.gov
Imidazole NitrogensHydrogen Bond Acceptor (HBA)Hydrogen bonding with protein residues nih.gov
Oxolane RingHydrophobic (HY)Hydrophobic interactions, van der Waals forces nih.gov

Research into Biological Activity Mechanisms and Structure Activity Relationships Sar

Investigation of Molecular Targets and Binding Mechanisms Relevant to Biological Processes

The biological effects of benzimidazole (B57391) derivatives are exerted through diverse mechanisms, including enzyme modulation, receptor interaction, and direct binding to nucleic acids.

Benzimidazole-containing compounds have been identified as potent inhibitors of various enzymes critical to cellular function and disease progression. The specific target is often dictated by the nature of the substituents on the benzimidazole core. researchgate.net

Kinase Inhibition: Many 2-substituted benzimidazoles act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cell signaling and proliferation. nih.gov Analogues have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), key targets in anti-angiogenic and cancer therapies. nih.govresearchgate.net

Topoisomerase Inhibition: Certain 2-aryl and 2-phenylthiomethylbenzimidazoles have been identified as potent inhibitors of Topoisomerase II (Topo II), an enzyme essential for managing DNA tangles during replication. nih.gov By inhibiting this enzyme, these compounds can disrupt DNA function and lead to apoptosis. researchgate.net

Hydrolase Inhibition: Benzimidazole derivatives have demonstrated inhibitory effects against digestive enzymes like α-amylase. This enzyme is responsible for the breakdown of complex carbohydrates, and its inhibition is a therapeutic strategy for managing diabetes mellitus. nih.gov

Other Enzyme Targets: The benzimidazole scaffold has been incorporated into inhibitors for a wide range of other enzymes, including Dihydrofolate Reductase (DHFR), which is vital for nucleotide synthesis, and various protein kinases involved in cell cycle regulation. researchgate.net

The benzimidazole structure serves as a versatile scaffold for designing ligands that can bind to specific receptors, thereby modulating their downstream signaling pathways.

Angiotensin II Receptors: A significant area of research has focused on 2-alkyl substituted benzimidazoles as selective ligands for the Angiotensin II type 2 (AT2) receptor. nih.govdiva-portal.orgdiva-portal.org These ligands can achieve high affinity and selectivity for the AT2 receptor over the AT1 receptor, which is important for developing therapies with specific cardiovascular and anti-inflammatory effects. diva-portal.org

Bradykinin (B550075) Receptors: Derivatives with C2 diarylamine substitutions have been developed as antagonists of the bradykinin B1 receptor, a target for treating inflammation and pain. nih.govresearchgate.net

Other Receptors: Benzimidazoles have been investigated as ligands for cannabinoid receptors and serotonin (B10506) (5-HT) receptors, indicating their potential application in treating a range of neurological and inflammatory conditions. nih.govnih.govmdpi.com

A primary mechanism of action for many benzimidazole-based compounds, particularly those with antitumor properties, is their direct interaction with DNA. researchgate.netresearchgate.net The planar, electron-rich benzimidazole ring system is structurally similar to naturally occurring purine (B94841) bases, facilitating its binding to the DNA double helix. rsc.org

There are two principal modes of interaction:

Minor Groove Binding: Many benzimidazole derivatives act as DNA minor groove binders, showing a preference for AT-rich sequences. researchgate.netnih.gov This binding is stabilized by hydrogen bonds between the benzimidazole moieties and the bases within the groove, as well as van der Waals and electrostatic interactions. nih.govnih.gov This interaction can inhibit the function of DNA-dependent enzymes and interfere with replication and transcription. nih.gov

Intercalation: Some benzimidazole compounds, particularly those with extended planar aromatic systems, can insert themselves between the base pairs of the DNA helix (intercalation). rsc.org This process unwinds and stiffens the DNA structure, effectively inhibiting DNA replication and leading to cell death. rsc.org

The fluorescence of the benzimidazole moiety often increases upon binding to nucleic acids, a property that can be used to study these interactions experimentally. nih.gov

Structure-Activity Relationship (SAR) Studies of 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine and its Analogues

The biological activity of benzimidazole derivatives is highly dependent on the nature, position, and orientation of substituents on the bicyclic core. nih.govnih.gov SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Substitutions at the C2, N1, C5, and C6 positions have been shown to be the most influential factors for modulating the anticancer and anti-inflammatory activity of benzimidazole compounds. researchgate.netresearchgate.net

Substitutions at the C2-Position: The C2 position is the most common site for substitution and significantly directs the compound's biological activity.

Receptor Selectivity: For AT2 receptor ligands, small, bulky groups like isopropyl or tert-butyl at the C2 position confer high affinity and selectivity, whereas a linear n-butyl chain (found in AT1-selective "sartan" drugs) reduces this selectivity. diva-portal.orgdiva-portal.org

Enzyme Inhibition: In the context of α-amylase inhibition, SAR studies revealed that a 2-furanyl substituent (structurally related to the oxolane ring) resulted in potent activity. nih.gov

Anticancer Activity: The presence of aryl groups or other heterocyclic rings at the C2 position is a common feature in benzimidazoles designed as anticancer agents targeting kinases or topoisomerases. nih.gov

Interactive Data Table: Effect of C2-Substituents on Biological Activity

Target Favorable C2-Substituent Resulting Activity
AT2 Receptor Isopropyl, tert-butyl, Thiazole High affinity and selectivity diva-portal.orgdiva-portal.org
AT1 Receptor n-Butyl Reduced AT2 selectivity, higher AT1 affinity diva-portal.org
α-Amylase 2-Furanyl, 2-Methylated furanyl Potent enzyme inhibition nih.gov
VEGFR-2/EGFR Various aryl and heterocyclic groups Kinase inhibition nih.gov

| Topo II | Phenylthiomethyl | Potent enzyme inhibition nih.gov |

Substitutions at the C5-Position: The electronic properties of substituents on the benzene (B151609) ring portion of the scaffold also play a critical role.

Antimicrobial Activity: Studies on antimicrobial benzimidazoles have shown that halogen substitutions (e.g., chloro, bromo) at the C5 position can lead to potent activity. For instance, 5-chloro and 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole showed minimum inhibitory concentrations (MICs) of <4 μg/mL. nih.gov

The 5-Amino Group: The specific compound of interest, this compound, features an amino group at the C5 position. As a strong electron-donating group, this amine moiety would significantly increase the electron density of the benzimidazole ring system. This could enhance π-π stacking interactions with biological targets like DNA or aromatic residues in an enzyme's active site. Furthermore, the amino group provides an additional site for hydrogen bonding, which could be crucial for anchoring the ligand within a specific binding pocket.

The substituent at the C2-position profoundly influences how the molecule fits into a biological target. The oxolane (tetrahydrofuran) ring in this compound has distinct structural features that would impact molecular recognition.

Conformational Flexibility: Unlike rigid aromatic rings like furan (B31954) or phenyl, the five-membered, saturated oxolane ring is non-planar and conformationally flexible. This flexibility could allow the molecule to adopt an optimal geometry to fit into a sterically constrained binding site, potentially increasing binding affinity compared to more rigid analogues.

Hydrogen Bonding: The oxygen atom in the oxolane ring acts as a hydrogen bond acceptor. This feature can be critical for molecular recognition, allowing for a specific, directional interaction with a hydrogen bond donor (e.g., an amino acid residue like serine or threonine) in a protein target. This contrasts with simple alkyl or aryl substituents that rely primarily on hydrophobic interactions.

Stereochemistry: The C2 carbon of the oxolane ring is a chiral center. The absolute configuration (R or S) would dictate the three-dimensional arrangement of the oxolane ring relative to the benzimidazole plane. It is highly probable that biological targets, being chiral themselves, would exhibit stereoselectivity, with one enantiomer showing significantly higher activity than the other. This stereochemical dependence is a key factor in molecular recognition and drug design.

Role of the 5-Amine Group in Modulating Biological Activity and Selectivity

There is no available research data detailing the specific role of the 5-amine group in modulating the biological activity or selectivity of this compound. In the broader context of benzimidazole derivatives, the position and nature of substituents on the benzene ring are known to significantly influence their pharmacological properties. rsc.org The amino group, with its potential for hydrogen bonding and its basic nature, can be a critical determinant of a molecule's interaction with biological targets. nih.gov However, without specific studies on this compound, any discussion on the role of the 5-amine group would be speculative.

In Vitro Mechanistic Investigations of Cellular and Biochemical Pathways

No in vitro mechanistic studies, including analyses of cellular uptake, subcellular localization, modulation of signaling cascades, or target engagement for this compound, have been reported in the scientific literature.

Information regarding the cellular uptake and subcellular localization of this compound is currently unavailable. Such studies are fundamental to understanding how a compound reaches its site of action within a cell, and this data remains a critical gap in the knowledge base for this molecule.

There are no published findings on the ability of this compound to modulate any specific cellular signaling cascades. Research on other benzimidazole derivatives has shown that they can act on various pathways, including those involving protein kinases and microtubule dynamics, but these findings cannot be directly extrapolated to the compound . nih.gov

No target engagement assays for this compound have been described. Identifying the specific molecular targets with which a compound interacts is essential for elucidating its mechanism of action. The absence of such data means that the biological targets of this compound, if any, remain unknown.

Advanced Analytical Methodologies for Research and Compound Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of benzimidazole (B57391) derivatives. nih.govresearchgate.net It is widely employed for both qualitative and quantitative analysis, enabling the separation, identification, and purification of individual components from a mixture. ptfarm.plshimadzu.com For 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine, HPLC is the primary method for determining its purity by separating it from any starting materials, by-products, or degradation products from the synthesis process.

A typical analytical HPLC method would utilize a reverse-phase column, such as a C8 or C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govptfarm.pl Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve satisfactory separation of multiple components. nih.gov Detection is commonly performed using a UV detector at a wavelength where the benzimidazole core exhibits strong absorbance. nih.gov The developed HPLC method can be validated for linearity, accuracy, and precision to ensure its reliability. nih.gov

Furthermore, HPLC is scalable and can be adapted for preparative separations, allowing for the isolation and purification of larger quantities of the target compound. shimadzu.comsielc.comlcms.cz By using larger columns and higher flow rates, gram-scale purification of this compound can be achieved for further studies. lcms.cz

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterAnalytical ScalePreparative Scale
Column Nucleosil C8 or C18 (e.g., 4.6 x 150 mm, 5 µm) nih.govC8 or C18 (e.g., 20 x 250 mm) shimadzu.com
Mobile Phase A 0.05% Phosphoric Acid in Water:Acetonitrile (75:25) nih.gov0.1% Formic Acid in Water
Mobile Phase B 0.05% Phosphoric Acid in Water:Acetonitrile (50:50) nih.gov0.1% Formic Acid in Acetonitrile
Gradient Time-dependent gradient from A to BScaled gradient based on analytical run
Flow Rate 0.8 - 1.5 mL/min shimadzu.com15 - 20 mL/min shimadzu.com
Detection UV at 254 nm or 288 nm nih.govUV at 254 nm or 288 nm
Injection Volume 10 - 50 µL shimadzu.com1 - 5 mL shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly effective for the analysis of volatile and semi-volatile compounds. omicsonline.org While benzimidazole derivatives like this compound are generally not sufficiently volatile for direct GC-MS analysis, the technique can be applied to identify volatile degradation products or after chemical derivatization to increase volatility. researchgate.net

For instance, in stability studies, GC-MS can be used to identify and characterize small molecules that may form upon thermal or photo-degradation of the parent compound. nih.govresearchgate.net The analysis would typically involve a capillary column (e.g., methylsilicone SE-30) and a mass selective detector to identify the structure of the eluted compounds based on their mass spectra. researchgate.net

Table 2: Hypothetical GC-MS Parameters for Analysis of Volatile Derivatives

ParameterTypical Setting
GC System HP 6890N or equivalent researchgate.net
Column Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) researchgate.net
Carrier Gas Helium researchgate.net
Inlet Temperature 250 °C
Oven Program Temperature ramp (e.g., 100 °C to 280 °C at 10 °C/min)
MS Detector Mass selective detector (e.g., HP 5973N) researchgate.net
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 500 amu

Chromatographic-Spectroscopic Hyphenated Techniques for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and elucidating the structure of unknown compounds. nih.govsaspublishers.com For non-volatile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the most powerful and widely used hyphenated technique. omicsonline.orgresearchgate.netnih.gov

LC-MS/MS provides high sensitivity and selectivity, allowing for the detection and quantification of the compound and its metabolites in complex biological matrices. saspublishers.comcmes.org The technique first separates the compounds using HPLC, after which the eluent is introduced into a mass spectrometer. omicsonline.org Electrospray ionization (ESI) is a common ionization source for this class of compounds. iaea.org

In MS/MS, a specific parent ion (e.g., the protonated molecule [M+H]⁺ of the target compound) is selected and fragmented to produce characteristic product ions. nih.gov This fragmentation pattern serves as a structural fingerprint, enabling definitive identification and characterization. researchgate.netnih.gov This approach is invaluable for metabolite identification, where mass shifts from the parent compound can indicate specific metabolic transformations. nih.gov

Table 3: Predicted LC-MS/MS Parameters and Ions for this compound

ParameterDescription
LC Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) researchgate.net
Mobile Phase Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid researchgate.net
Ionization Source Electrospray Ionization (ESI), Positive Mode iaea.org
Analysis Mode Multiple Reaction Monitoring (MRM)
Predicted Parent Ion [M+H]⁺ m/z 204.10
Predicted Product Ions Fragments corresponding to the loss of the oxolane group or parts of the benzimidazole ring.

Chiral Resolution Techniques for the Separation and Characterization of Stereoisomers

The this compound molecule contains a stereogenic center at the C2 position of the oxolane (tetrahydrofuran) ring, meaning it can exist as a pair of enantiomers. Since enantiomers can have different pharmacological and toxicological properties, their separation and characterization are crucial. researchgate.netnih.gov Chiral resolution techniques are employed to separate these stereoisomers. rsc.org

Chiral HPLC is the most common method for enantiomeric separation. nih.govnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have proven effective for separating the enantiomers of various benzimidazole derivatives. researchgate.netnih.govphenomenex.com Another advanced technique is Supercritical Fluid Chromatography (SFC) with a chiral column, which can offer faster separations with high resolution. researchgate.netnih.gov

Table 4: Potential Chiral Resolution Conditions

ParameterDescription
Technique Chiral HPLC or Supercritical Fluid Chromatography (SFC) nih.gov
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak AD, Lux Cellulose) nih.govphenomenex.com
Mobile Phase (HPLC) Hexane/Isopropanol or other normal-phase eluents
Mobile Phase (SFC) Supercritical CO₂ with an alcohol modifier (e.g., methanol, ethanol) nih.gov
Detection UV or Circular Dichroism (CD)
Outcome Separation of the two enantiomers for individual characterization and testing.

Electrochemical Methods for Redox Behavior Studies

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox (reduction-oxidation) properties of molecules. usm.my For this compound, these methods can provide insight into the electron transfer processes involving the benzimidazole ring system and the electroactive 5-amino substituent. The study of the electrochemical behavior of benzimidazole derivatives is relevant in fields like corrosion inhibition and materials science. researchgate.netpeacta.orgqu.edu.qa

In a typical CV experiment, a voltage is swept between two limits, and the resulting current is measured. The resulting voltammogram can reveal the potentials at which the compound is oxidized or reduced. Studies on benzimidazole derivatives have shown that they can undergo redox reactions, and the process can be influenced by factors like pH and the nature of substituents. researchgate.netnih.gov The data obtained can help in understanding the compound's potential role in electrochemical applications and its electronic properties. usm.my

Table 5: Representative Parameters for Cyclic Voltammetry Study

ParameterDescription
Technique Cyclic Voltammetry (CV)
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Saturated Calomel Electrode (SCE) or Ag/AgCl
Counter Electrode Platinum Wire
Supporting Electrolyte e.g., Phosphate-buffered saline (PBS) or an organic solvent with a supporting salt (e.g., TBAPF₆)
Scan Rate 50 - 200 mV/s
Potential Window Swept across a range to observe oxidation/reduction peaks
Measured Properties Anodic and cathodic peak potentials, peak currents

Thermal Analysis Techniques (e.g., DSC, TGA) for Material Science Research

Thermal analysis techniques are critical for characterizing the material properties of a compound, including its thermal stability, melting point, and decomposition behavior. azom.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two most common methods used for this purpose. nih.gov

TGA measures the change in mass of a sample as a function of temperature. nih.gov For this compound, TGA would determine the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. rsc.orgrsc.org This is a key indicator of its thermal stability. nih.govmdpi.com

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is used to detect thermal transitions such as melting, crystallization, and glass transitions. nih.gov A DSC thermogram of the subject compound would show an endothermic peak corresponding to its melting point. azom.comperkinelmer.com.ar It can also reveal information about crystallinity and polymorphism. azom.com Combining TGA and DSC provides a comprehensive thermal profile of the material. azom.comperkinelmer.com.ar

Table 6: Expected Thermal Analysis Data for this compound

TechniqueMeasured PropertyExpected Observation
TGA Decomposition Temperature (Td)A sharp weight loss in the TGA curve indicating the onset of thermal decomposition. rsc.org
Residue at High TemperaturePercentage of mass remaining after heating to a high temperature (e.g., 800 °C). mdpi.com
DSC Melting Point (Tm)A sharp endothermic peak corresponding to the melting of the crystalline solid. perkinelmer.com.ar
Heat of Fusion (ΔHf)The energy required to melt the sample, calculated from the area of the melting peak.
Glass Transition (Tg)A step change in the baseline, if the compound can exist in an amorphous state. nih.gov

Emerging Research Applications and Future Scientific Perspectives

Utilization of 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine as a Molecular Probe in Proteomics and Biochemical Research

The structure of this compound is well-suited for its use as a molecular probe in chemical biology and proteomics. The primary amine group on the benzimidazole (B57391) ring serves as a chemical handle, allowing for the covalent attachment of various reporter tags. These tags can include biotin (B1667282) for affinity purification, fluorophores for imaging, or click chemistry handles (like alkynes or azides) for bioorthogonal ligation.

Once functionalized, these probes can be introduced into complex biological systems, such as cell lysates or living cells, to identify and study protein targets. In a typical proteomics workflow, the probe binds to its target protein(s). The reporter tag is then used to isolate the probe-protein complex from the mixture. For instance, a biotinylated probe can be captured using streptavidin-coated beads. Following isolation, the bound proteins are identified using mass spectrometry, revealing the molecular targets of the parent compound. This activity-based protein profiling (ABPP) approach is crucial for understanding a compound's mechanism of action and identifying potential off-target effects.

Application as a Heterocyclic Building Block in Combinatorial Chemistry and Library Synthesis

In the field of medicinal chemistry, the core structure of a molecule, often referred to as a scaffold or building block, is a foundational component for creating large collections of related compounds. enamine.net The benzimidazole nucleus is considered a "privileged structure" as its derivatives are known to interact with a wide range of biological targets, leading to diverse pharmacological activities such as antimicrobial, antiviral, and anti-inflammatory effects. nih.govnih.govisca.in

The compound this compound serves as an excellent heterocyclic building block for combinatorial chemistry and the synthesis of compound libraries. researchgate.net The reactive amine at the 5-position provides a convenient point for diversification. High-throughput synthesis methods can be employed to react this starting material with a wide array of chemical reagents, rapidly generating a large library of analogues. This diversity-oriented synthesis allows for the exploration of the structure-activity relationship (SAR), helping chemists to understand how different chemical modifications influence a compound's biological activity.

Table 1: Examples of Library Synthesis Reactions
Reagent ClassReaction TypeFunctional Group IntroducedPotential Biological Significance
Acyl Chlorides (R-COCl)AcylationAmideModulates binding affinity and metabolic stability
Sulfonyl Chlorides (R-SO₂Cl)SulfonylationSulfonamideIntroduces hydrogen bond donors/acceptors, can improve potency
Aldehydes/Ketones (R-CHO)Reductive AminationSecondary/Tertiary AmineAlters basicity, solubility, and receptor interaction
Isocyanates (R-NCO)Urea FormationUreaCan form key hydrogen bonds with protein targets

Design and Synthesis of Next-Generation Benzimidazole-Oxolane Hybrid Research Compounds

Building upon the core scaffold, researchers are focused on the rational design and synthesis of new benzimidazole-oxolane hybrids with improved properties. This involves strategic modifications to enhance biological performance and the exploration of novel chemical space.

Strategic Modifications for Enhanced Biological Performance

The goal of strategic modification is to optimize the properties of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. For benzimidazole-based compounds, structural variations at the -1, -2, and -5 positions have been shown to be particularly significant for biological activity. tsijournals.com By making small, deliberate changes to the structure of this compound, researchers can fine-tune its interaction with a biological target.

Key strategies include:

Modifying the Oxolane Ring: Introducing substituents or altering the stereochemistry of the oxolane moiety can affect how the molecule fits into a protein's binding pocket.

Altering the Amine Substituent: As explored in library synthesis, the nature of the group attached to the 5-amino position can dramatically influence potency and selectivity.

Substitution on the Benzene (B151609) Ring: Adding functional groups such as halogens, methyl, or methoxy (B1213986) groups to the 4, 6, or 7-positions of the benzimidazole ring can alter electronic properties and metabolic stability. For example, the introduction of a pyridine (B92270) 2-amine substituent was found to augment the biological activity of certain benzimidazole derivatives. nih.gov

Exploration of Novel Substitution Patterns

Beyond optimizing known interactions, there is significant interest in exploring novel substitution patterns to discover compounds with new biological activities. researchgate.net This involves making more substantial changes to the core structure to create unique molecular shapes and functionalities.

Future research directions may include:

Scaffold Hopping: The benzimidazole core itself could be replaced with a similar heterocyclic system, such as an imidazopyridine or a benzoxazole, while retaining the key oxolane and amine features.

Hybrid Molecule Synthesis: The compound can be chemically linked to other known pharmacophores to create hybrid molecules. researchgate.netnih.gov This approach aims to combine the activities of two different drug classes into a single molecule, potentially leading to synergistic effects or multi-target activity. nih.gov

Interdisciplinary Research Directions Involving this compound

The full potential of this compound can be realized through interdisciplinary collaborations that bridge chemistry, biology, and physics.

Integration with Biophysical Techniques for Ligand-Target Studies

Once a biological target has been identified, a suite of biophysical techniques can be employed to characterize the molecular interactions between the compound and the target protein in quantitative detail. nih.gov These methods are essential in the hit-to-lead and lead optimization phases of drug discovery, providing crucial information on binding affinity, kinetics, thermodynamics, and binding mode. drugtargetreview.comyoutube.com

Table 2: Biophysical Techniques for Characterizing Ligand-Target Interactions
TechniqueAbbreviationKey Information Provided
Surface Plasmon ResonanceSPRBinding affinity (K D), association (k on) and dissociation (k off) rates. youtube.commdpi.com
Isothermal Titration CalorimetryITCBinding affinity (K D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). mdpi.com
Nuclear Magnetic Resonance SpectroscopyNMRStructural information on the binding site, conformational changes, and binding affinity. drugtargetreview.com
X-ray Crystallography-High-resolution, 3D structure of the ligand-protein complex. drugtargetreview.commdpi.com
Microscale ThermophoresisMSTBinding affinity in solution, including complex biological matrices. youtube.com

By integrating data from these techniques with computational modeling and molecular docking studies, researchers can build a comprehensive understanding of how this compound and its derivatives achieve their biological effects, paving the way for the design of more potent and selective research tools and therapeutic agents.

Contributions to Systems Biology and Network Pharmacology Research

The benzimidazole scaffold, a key feature of this compound, is increasingly being analyzed through the lens of systems biology and network pharmacology to elucidate its complex mechanisms of action. These approaches move beyond the traditional "one-drug, one-target" paradigm to a more holistic "multi-component, multi-target" understanding of therapeutic intervention.

Research on various benzimidazole derivatives, particularly those with anticancer properties, has demonstrated the utility of network pharmacology in identifying their molecular targets and underlying mechanisms. tandfonline.comnih.gov This methodology typically involves integrating data from multiple sources to construct comprehensive drug-target-disease networks. For instance, studies on benzimidazole-based anthelmintics repurposed for cancer therapy have used this approach to predict and validate key protein targets. tandfonline.com The process involves identifying potential targets through databases, constructing protein-protein interaction (PPI) networks, and performing topological analysis and gene enrichment to pinpoint crucial nodes and pathways. tandfonline.comnih.gov

While this compound has not yet been specifically subjected to such analysis, the established framework for related compounds provides a clear roadmap. The unique oxolane moiety may confer novel target specificities, which could be uncovered using these systems-level approaches. The insights gained from network pharmacology on other benzimidazoles suggest that this class of compounds often interacts with key hubs in cellular signaling networks, such as those involved in cell cycle regulation and signal transduction. tandfonline.comnih.gov

The table below summarizes findings from network pharmacology studies on the broader class of benzimidazole compounds, illustrating the types of targets and pathways that could be investigated for this compound.

Potential Protein Target Associated Signaling Pathway Therapeutic Area Methodology
Cyclin D1 (CCND1)Cell Cycle RegulationCancerNetwork Analysis, Molecular Docking tandfonline.comnih.gov
Epidermal Growth Factor Receptor (EGFR)MAPK/ERK SignalingCancerNetwork Analysis, Molecular Dynamics tandfonline.comnih.gov
Proto-oncogene tyrosine-protein kinase (SRC)PI3K-Akt SignalingCancerTopological Analysis tandfonline.comnih.gov
Erb-B2 Receptor Tyrosine Kinase 2 (ERBB2)Receptor Tyrosine Kinase SignalingCancerTarget Prediction Databases tandfonline.comnih.gov
Poly (ADP-ribose) polymerase (PARP)DNA Damage RepairCancerDocking Studies, SAR Analysis nih.gov
TopoisomerasesDNA Replication and RepairCancerMechanistic Studies nih.gov

Unexplored Academic Research Avenues for Benzimidazole-Oxolane Systems

The unique structural combination of a benzimidazole core with an oxolane substituent in this compound opens up several unexplored research avenues. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets through various mechanisms, including hydrogen bonding and π-π stacking. nih.govnih.gov The addition of the oxolane ring could modulate its physicochemical properties, target binding affinity, and pharmacokinetic profile, making the benzimidazole-oxolane system a promising area for future drug discovery and chemical biology. researcher.liferesearchgate.net

Future research could be directed toward several key areas:

Target Identification and Deconvolution: A primary unexplored avenue is the systematic identification of the cellular targets of this compound. Modern chemoproteomic techniques, such as affinity-based protein profiling and thermal proteome profiling, could be employed to comprehensively map its interactions within the cellular environment.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR for the benzimidazole-oxolane scaffold is warranted. nih.govnih.gov This would involve synthesizing a library of analogs by modifying the substitution pattern on both the benzimidazole and oxolane rings and evaluating their activity in various biological assays. This could lead to the development of highly potent and selective modulators of novel biological targets.

Development as Chemical Probes: Once a specific target and biological activity are confirmed, the molecule could be developed into a chemical probe. These tools are invaluable in basic research for dissecting complex biological pathways and validating new drug targets.

Advanced Drug Delivery Systems: As research into benzimidazoles progresses, future opportunities lie in their integration with nanotechnology-assisted medication delivery. researchgate.net The benzimidazole-oxolane scaffold could be explored for its potential to be conjugated to nanoparticles or other delivery vehicles to improve tissue-specific targeting and reduce off-target effects.

Exploration in Personalized Medicine: The advancement of science necessitates the development of more precise, targeted drugs. nih.gov Future studies could investigate the differential effects of benzimidazole-oxolane compounds across various cancer cell lines or patient-derived xenografts, paving the way for their application in personalized medicine.

The following table outlines potential research questions and the prospective impact of exploring these avenues.

Research Avenue Key Research Question Proposed Methodology Potential Impact
Target DeconvolutionWhat are the primary protein targets of this compound?Chemoproteomics, Affinity ChromatographyDiscovery of novel drug targets and mechanisms of action.
SAR ExplorationHow do modifications to the oxolane and benzimidazole moieties affect biological activity?Combinatorial Synthesis, High-Throughput ScreeningDevelopment of optimized lead compounds with improved potency and selectivity. nih.gov
Chemical Probe DevelopmentCan this molecule be used to selectively study a specific protein or pathway?Functionalization with reporter tags (e.g., biotin, fluorophores)Creation of new tools for fundamental biological research.
Nanotechnology IntegrationCan this compound be incorporated into a nanodelivery system for targeted therapy?Formulation with Liposomes or Polymeric NanoparticlesEnhanced therapeutic efficacy and reduced systemic toxicity. researchgate.net
Personalized MedicineDoes the compound's efficacy vary based on the genetic makeup of cancer cells?Screening against diverse cancer cell line panels, genomic analysisIdentification of patient populations most likely to respond to treatment. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via condensation reactions between oxolane derivatives and benzodiazole precursors. For example, acetyl chloride and acid catalysts (e.g., HCl or H₂SO₄) are often used to promote cyclization, as seen in analogous syntheses of benzodiazole derivatives . Key parameters include temperature control (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm the oxolane ring (δ 3.5–4.5 ppm for oxolane protons) and benzodiazole NH₂ group (δ 5.5–6.5 ppm) .
  • IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600–1500 cm⁻¹ (C=N/C=C aromatic stretches) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated for structurally similar benzodiazole derivatives .

Q. How does the oxolane ring influence the compound's solubility and reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The oxolane (tetrahydrofuran) ring enhances solubility in polar aprotic solvents due to its oxygen heteroatom. However, steric hindrance from the oxolane substituent may reduce reactivity in SN2 reactions. Reactivity can be tested using nucleophiles like amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO), monitoring substitution at the benzodiazole NH₂ group via TLC or HPLC .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and binding affinity of this compound in drug discovery?

  • Methodological Answer :

  • DFT Calculations : To map electron density distributions (e.g., HOMO-LUMO gaps) and assess charge transfer interactions .
  • Molecular Docking : Tools like AutoDock Vina can model interactions with biological targets (e.g., enzymes or receptors), leveraging crystallographic data from similar benzodiazole derivatives .
  • MD Simulations : To study conformational stability in aqueous or lipid bilayer environments .

Q. How can conflicting bioactivity data for benzodiazole derivatives be resolved when screening against multiple biological targets?

  • Methodological Answer :

  • Dose-Response Curves : Establish IC₅₀ values across targets (e.g., Sp1–Sp5 in antitumor assays) to quantify selectivity .
  • SAR Analysis : Compare substituent effects; e.g., electron-withdrawing groups on the oxolane ring may enhance binding to Sp1 but reduce Sp3 affinity .
  • Orthogonal Assays : Validate hits using fluorescence polarization (FP) or surface plasmon resonance (SPR) to rule out false positives .

Q. What strategies optimize the scalability of this compound synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions during scale-up .
  • Chiral HPLC : Monitor enantiomeric excess (ee) post-synthesis; select columns with cellulose-based stationary phases for resolution .

Q. How do solvent effects and protonation states influence the compound's fluorescence properties?

  • Methodological Answer :

  • Solvatochromism Studies : Measure emission spectra in solvents of varying polarity (e.g., hexane vs. methanol) to correlate Stokes shift with solvent dielectric constant .
  • pH Titration : Track fluorescence intensity changes (λex = 350 nm, λem = 450 nm) under acidic/basic conditions to identify proton-sensitive moieties (e.g., benzodiazole NH₂) .

Data Contradiction Analysis

Q. Why might reported antitumor activities of structurally similar compounds vary significantly across studies?

  • Methodological Answer : Variations arise from differences in:

  • Cell Lines : Sensitivity of Sp1 (leukemia) vs. Sp4 (breast cancer) models .
  • Assay Conditions : Incubation time (24 vs. 72 hours) or serum concentration in media .
  • Compound Purity : Impurities >2% (e.g., unreacted starting materials) can skew dose-response data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.